

A Head-to-Head Comparison of Milbemycin A3 Oxime and Ivermectin Efficacy

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Compound of Interest

Compound Name: *Milbemycin A3 Oxime*

Cat. No.: *B15555661*

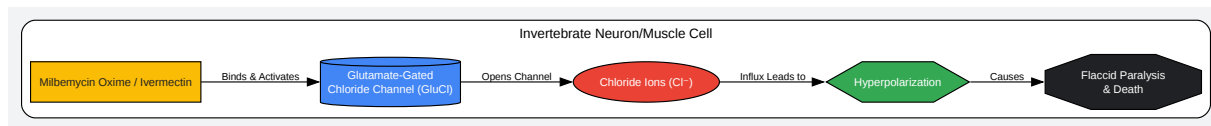
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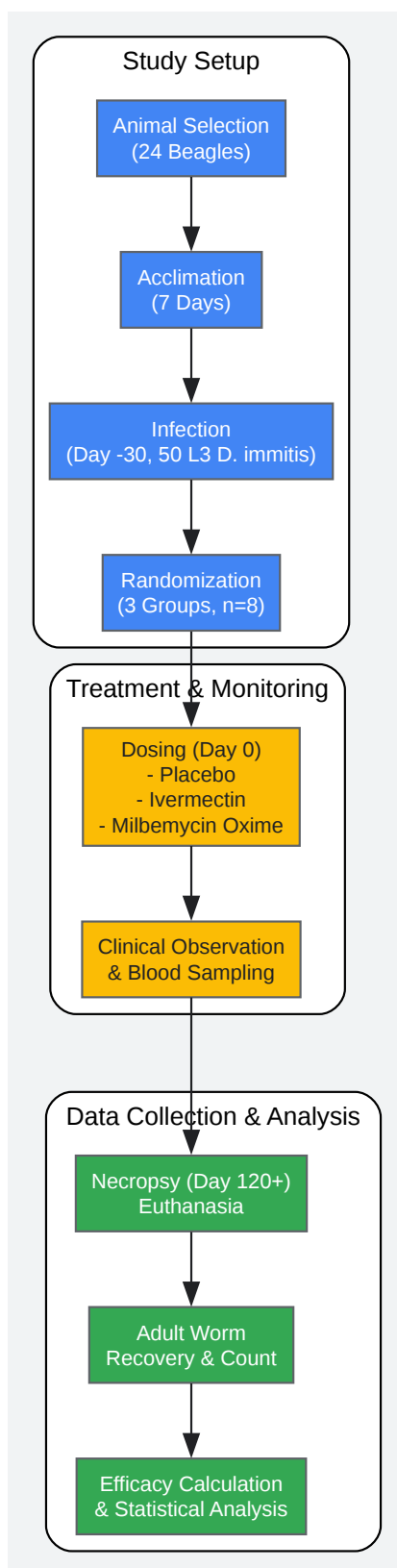
Milbemycin A3 oxime and ivermectin are both prominent macrocyclic lactones, a class of broad-spectrum antiparasitic agents widely used in veterinary medicine. While they share a similar mechanism of action and are often used for similar indications, such as heartworm prevention, differences in their chemical structures lead to variations in their efficacy against specific parasites, pharmacokinetics, and safety profiles. This guide provides a detailed, data-driven comparison for researchers and drug development professionals.

Mechanism of Action: Targeting Glutamate-Gated Chloride Channels

Both milbemycin oxime and ivermectin exert their primary anthelmintic and insecticidal effects by targeting glutamate-gated chloride channels (GluCl_s) in the nerve and muscle cells of invertebrates.^{[1][2][3]} Binding of these drugs to GluCl_s leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane.^{[4][5]} This sustained channel opening is essentially irreversible, disrupting neurotransmission and leading to flaccid paralysis and eventual death of the parasite.^{[1][2][3][4]}

In mammals, the primary inhibitory neurotransmitter is gamma-aminobutyric acid (GABA), and the corresponding receptors are largely confined to the central nervous system (CNS), protected by the blood-brain barrier.^[5] The selective toxicity of these drugs relies on their high affinity for invertebrate GluCl_s and their limited ability to cross the mammalian blood-brain barrier at standard doses.^[5]





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